4-(4-Tert-butylphenoxy)-2-phenylquinazoline

Lipophilicity Drug Design Blood-Brain Barrier Permeability

4-(4-Tert-butylphenoxy)-2-phenylquinazoline (CAS 866155-20-6) is a disubstituted quinazoline featuring a phenyl ring at the 2-position and a bulky 4-tert-butylphenoxy group at the 4-position. This substitution pattern imparts a computed XLogP3 of 7, which is substantially higher than the unsubstituted 2-phenylquinazoline core (XLogP3 ≈3.3).

Molecular Formula C24H22N2O
Molecular Weight 354.453
CAS No. 866155-20-6
Cat. No. B2354985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenoxy)-2-phenylquinazoline
CAS866155-20-6
Molecular FormulaC24H22N2O
Molecular Weight354.453
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3
InChIKeyLMDWFPUHMFADHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Tert-butylphenoxy)-2-phenylquinazoline (CAS 866155-20-6): A High-LogP 2-Phenylquinazoline Scaffold for CNS and Kinase-Focused Libraries


4-(4-Tert-butylphenoxy)-2-phenylquinazoline (CAS 866155-20-6) is a disubstituted quinazoline featuring a phenyl ring at the 2-position and a bulky 4-tert-butylphenoxy group at the 4-position. This substitution pattern imparts a computed XLogP3 of 7, which is substantially higher than the unsubstituted 2-phenylquinazoline core (XLogP3 ≈3.3) [1][2]. The compound is commercially available as a research chemical with a specified minimum purity of 95% . Its structural class, 4-substituted-2-phenylquinazolines, has been investigated for dopamine transporter (DAT) modulation and breast cancer resistance protein (BCRP) inhibition [3][4].

The Critical Role of the 4-tert-Butylphenoxy Group in 4-(4-Tert-butylphenoxy)-2-phenylquinazoline (CAS 866155-20-6) for Modulating Physicochemical and Biological Selectivity


The in-class 4-substituted-2-phenylquinazoline family exhibits divergent biological profiles that are highly sensitive to the nature of the 4-substituent. For instance, 4-aminoalkyl-linked derivatives have been shown to be potent BCRP inhibitors, while alternative substituents yield DAT partial inhibitors [1][2]. The structural analog fenazaquin (4-[2-(4-tert-butylphenyl)ethoxy]quinazoline) is a known cytochrome P450 inhibitor, demonstrating that the precise linker atom and geometry—phenoxy versus phenethoxy—direct target engagement . The target compound's specific 4-(4-tert-butylphenoxy) substitution confers a computed LogP that is over 1000-fold higher in octanol-water partition coefficient relative to the parent 2-phenylquinazoline, which fundamentally alters its solubility and membrane partitioning behavior [3][4]. This quantification of extreme lipophilicity precludes simple functional interchange with less hydrophobic quinazoline analogs in CNS applications or lipid-dependent assays.

Quantitative Differentiation of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline (866155-20-6) from Structural Analogs


Computed LogP: A 3.8-Unit Increase Over the Parent 2-Phenylquinazoline Scaffold

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 7, compared to 3.2 for the unsubstituted 2-phenylquinazoline core [1][2]. This represents a >6000-fold increase in the partition coefficient, which is critical for applications requiring high membrane permeability or partitioning into lipid-rich environments.

Lipophilicity Drug Design Blood-Brain Barrier Permeability Physicochemical Property Comparison

Structural Differentiation from Fenazaquin: Phenoxy vs. Phenethoxy Linker Geometry

Fenazaquin (CAS 120928-09-8) is a quinazoline that also bears a 4-tert-butylphenyl group but connects it via an ethoxy linker (4-{2-[4-(tert-butyl)phenyl]ethoxy}quinazoline). The target compound uses a direct phenoxy linker (4-(4-tert-butylphenoxy)-2-phenylquinazoline), resulting in a shorter, conformationally distinct spacer. Fenazaquin is documented to inhibit CYP3A4, CYP2C9, and CYP2C19 . The different linker length alters the pKa of the quinazoline nitrogen and the angular relationship between the tert-butylphenyl group and the quinazoline core, which is expected to shift the selectivity profile against CYP isoforms and other targets.

Structure-Activity Relationship Linker Engineering CYP450 Inhibition Quinazoline Derivatives

Commercial Purity Specification vs. Analog Availability

The AKSci catalog lists the target compound with a minimum purity specification of 95% . The closely related analog 4-phenoxy-2-phenylquinazoline (CAS 18600-27-6) is listed by Sigma-Aldrich as an AldrichCPR proprietary screening compound without a publicly disclosed purity specification . This defined purity baseline provides a procurement certainty that is absent for the unsubstituted 4-phenoxy comparator.

Procurement Specification Chemical Purity Supplier Comparison

Recommended Application Scenarios for 4-(4-Tert-butylphenoxy)-2-phenylquinazoline (866155-20-6) Based on Quantitative Evidence


Scaffold for CNS-Penetrant Ligand Design Requiring High Lipophilicity

Given its computed XLogP3 of 7, representing a 3.8-log unit increase over the parent 2-phenylquinazoline [1], the compound is positioned as a core scaffold for medicinal chemists designing CNS-targeted kinase inhibitors or GPCR ligands where high membrane permeability is prioritized. Its pre-installed lipophilic tert-butylphenoxy group provides a substantial LogP head start relative to unsubstituted quinazolines.

Linker-Engineering SAR Probe to Differentiate from Fenazaquin's CYP450 Liability

Fenazaquin inhibits CYP3A4, CYP2C9, and CYP2C19 through a phenethoxy-linked 4-tert-butylphenyl group . The target compound's shorter phenoxy linker directly alters the vector of the tert-butylphenyl substituent, making it an essential tool for medicinal chemistry teams seeking to break CYP450 inhibition while retaining desirable quinazoline scaffold interactions.

Synthetic Intermediate for Diversified 4-Aryloxy-2-phenylquinazoline Libraries

The 4-(4-tert-butylphenoxy) motif is a versatile functional handle for further derivatization, including electrophilic aromatic substitution on the activated phenoxy ring or tert-butyl group oxidation. With a documented commercial purity of 95% , the compound meets the quality threshold for use as a reliable synthetic building block in parallel library synthesis aimed at BCRP or DAT targets [1][2].

Quote Request

Request a Quote for 4-(4-Tert-butylphenoxy)-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.